molecular formula C30H56O6 B1594629 Trimethylolpropane trioctanoate CAS No. 4826-87-3

Trimethylolpropane trioctanoate

Cat. No. B1594629
CAS RN: 4826-87-3
M. Wt: 512.8 g/mol
InChI Key: HFWHTGSLDKKCMD-UHFFFAOYSA-N
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Description

Trimethylolpropane Trioctanoate is a chemical compound with the molecular formula C₃₀H₅₆O₆ and a molecular weight of 512.76 . It is used in various applications due to its excellent properties .


Synthesis Analysis

The most common method for the synthesis of trimethylolpropane, a raw material for Trimethylolpropane Trioctanoate, is the condensation of n-butyral with formaldehyde by the cross-Cannizzaro–Tishchenko reaction in the presence of an alkali metal hydroxide . The heavy bottoms can be converted in high yield to a mixture of esters of trimethylolpropane and di(trimethylolpropane) by esterification with n-pentanoic acid .


Molecular Structure Analysis

According to the data of 1H NMR spectroscopy, trimethylolpropane, di(trimethylolpropane), linear formals, and structures including a fragment of a cyclic formal are the main components of the bottom residue after vacuum distillation of raw trimethylolpropane .


Chemical Reactions Analysis

Trimethylolpropane trioleate (TOTMP) was synthesized through the esterification between trimethylolpropane (TMP) and oleic acid (OA) using a sulfuric acid catalyst . TOTMP was first epoxidized to epoxidized trioleate trimethylolpropane (ETOTMP) followed by ring-opening reaction to produce trihydroxyhexaoleate trimethylolpropane (THHOTMP). Lastly, THHOTMP was further esterified with OA to produce hyperbranched biolubricant NOTMP .


Physical And Chemical Properties Analysis

Trimethylolpropane Trioctanoate is characterized by a low pour point, high chemical resistance, thermal stability, and good viscosity-temperature properties, as well as sufficient compatibility with various plastic materials . The oxidative stability of NOTMP was at 172°C, pour point at -34°C, flash point at 320°C, and viscosity index at 237 .

Scientific Research Applications

Biolubricant Synthesis

Trimethylolpropane trioctanoate has been researched extensively in the synthesis of biolubricants. Studies have focused on optimizing the synthesis process, such as the esterification of oleic acid with trimethylolpropane (TMP), to achieve high yields of trimethylolpropane trioleate (TMPTO), a closely related compound. The optimal conditions for this process include specific catalyst concentrations, temperature settings, and reaction times, leading to TMP conversion rates of up to 92.8% (Qiao et al., 2017). Another study explored the properties of TMPTO as a lubricating base oil, highlighting its excellent viscosity-temperature property, low-temperature fluidity, and compatibility with conventional additives used in mineral oils (Wu, Li, & Wang, 2015).

Polymer Applications

In the field of polymers, trimethylolpropane trimethacrylate (TRIM), a derivative of TMP, has been used in suspension polymerization. This application is significant in creating poly(TRIM) particles with specific porosity and particle size distributions, essential for applications in filtration, chromatography, and other related areas (Schmid, Kulin, & Flodin, 1991).

Green Technology Development

Research has also been conducted on developing clean production technologies for synthesizing TMP and its derivatives. This involves using solid heterogeneous catalysts in key process steps like aldolization and aldol hydrogenation, focusing on environmental sustainability (Salmi et al., 1999).

Modification for Enhanced Properties

Studies have also focused on chemically modifying TMP derivatives for specific applications. For instance, the epoxidation of TMP trioleate was studied for its potential use as a plasticizer, biolubricant, and bio-based polymer and resin precursor. This modification aims to enhance the material's properties to suit specific industrial applications (Yee, 2019).

Safety And Hazards

Inhalation or ingestion of trimethylolpropane dust may induce a cough. Contact with heated (liquid) trimethylolpropane may cause thermal burns. Mechanical irritation may occur when in contact with the eyes . Trimethylolpropane is stable under normal conditions of use. Avoid contact with moisture in storage. Avoid contact with phosphorus compounds, nitric acid, hydrogen peroxide and strong oxidizing agents .

Future Directions

The European Chemicals Agency (ECHA) has updated its chemical regulations through the 18th Adaption to Technical Progress (ATP) to CLP (Classification, Labelling and Packaging of substances and mixtures). Effective December 1, 2023, this amendment classifies Trimethylolpropane Triacrylate (TMPTA) as a Class 2 carcinogen, necessitating a shift towards TMPTA alternatives in UV-curing systems . Acrylates based on alkoxylates are emerging as a prominent alternative .

properties

IUPAC Name

2,2-bis(octanoyloxymethyl)butyl octanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H56O6/c1-5-9-12-15-18-21-27(31)34-24-30(8-4,25-35-28(32)22-19-16-13-10-6-2)26-36-29(33)23-20-17-14-11-7-3/h5-26H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HFWHTGSLDKKCMD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCC(=O)OCC(CC)(COC(=O)CCCCCCC)COC(=O)CCCCCCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H56O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201014644
Record name 2-Ethyl-2-(((1-oxooctyl)oxy)methyl)-1,3-propanediyl dioctanoate
Source EPA DSSTox
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Molecular Weight

512.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Trimethylolpropane trioctanoate

CAS RN

4826-87-3
Record name Trimethylolpropane trioctanoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=4826-87-3
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Ethylhexanoic acid, 2-ethyl-2-(((1-oxo-2-ethylhexyl)oxy)methyl)-1,3-propanediyl ester
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Octanoic acid, 1,1'-[2-ethyl-2-[[(1-oxooctyl)oxy]methyl]-1,3-propanediyl] ester
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Record name 2-Ethyl-2-(((1-oxooctyl)oxy)methyl)-1,3-propanediyl dioctanoate
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-ethyl-2-[[(1-oxooctyl)oxy]methyl]-1,3-propanediyl dioctanoate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.023.094
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Record name TRIMETHYLOLPROPANE TRICAPRYLATE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
7
Citations
WYLHF Hongxia, L Lulu - China Petroleum Processing & …, 2016 - chinarefining.com
… Isostearic acid was of the technically pure grade and provided by the Croda Chemicals Ltd.; diluent oil (trimethylolpropane trioctanoate) was of the technically pure grade and provided …
Number of citations: 2 www.chinarefining.com
KD Black - 1990 - search.proquest.com
… The spectra of pentaeryth*^tyl tetrahexanoate and trimethylolpropane trioctanoate are … data given in tables 2.3 and 2.4 show the product to be trimethylolpropane trioctanoate. …
Number of citations: 0 search.proquest.com
Y Nazarenko - 2013 - search.proquest.com
Certain kinds of nanomaterials have been shown to cause serious health effects. When various nanomaterials are introduced into consumer products, their use could lead to …
Number of citations: 2 search.proquest.com
Y Nazarenko, H Zhen, T Han, PJ Lioy, G Mainelis - academia.edu
Supplemental Material, Fig. 1. Size distributions of airborne cosmetic powders by mass during their application to human mannequin face as measured by the Aerodynamic Particle …
Number of citations: 4 www.academia.edu
王永垒, 李海云, 方红霞, 许涛, 陆露露 - 中国炼油与石油化工, 2016 - chinarefining.com
… Isostearic acid was of the technically pure grade and provided by the Croda Chemicals Ltd.; diluent oil (trimethylolpropane trioctanoate) was of the technically pure grade and provided …
Number of citations: 0 www.chinarefining.com
王永垒, 李海云, 方红霞, 吴琼, 陆露露 - 中国炼油与石油化工, 2015 - chinarefining.com
… The diluent oil (trimethylolpropane trioctanoate) was of technically pure grade and provided by the Liyang Ruipu Chemical Technology Research Center, Jiangsu, China. Xylene and …
Number of citations: 0 www.chinarefining.com
TALI NCI - 2004 - Springer
… Trimethylolpropane Trioctanoate. HautpflegemitteL IN Cl . …
Number of citations: 0 link.springer.com

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